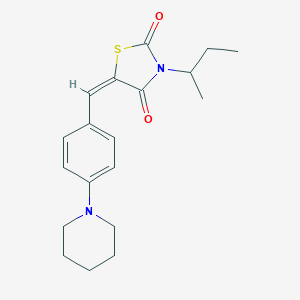![molecular formula C26H20ClF2NO4S B306319 5-{3-Chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B306319.png)
5-{3-Chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{3-Chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. This compound is known for its unique structural properties and has been studied for its potential use in drug development, particularly in the treatment of cancer, diabetes, and other diseases. In
科学研究应用
5-{3-Chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been studied extensively for its potential applications in various areas of research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells and prevent the formation of new blood vessels in tumors.
This compound has also been studied for its potential use in the treatment of diabetes. Studies have shown that it can improve insulin sensitivity and reduce blood glucose levels in diabetic animals. Additionally, it has been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of diabetes.
作用机制
The mechanism of action of 5-{3-Chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, studies have shown that it works by inhibiting certain enzymes and signaling pathways that are involved in cancer cell proliferation and survival. It has also been shown to activate certain genes that are involved in apoptosis, or programmed cell death.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of various diseases. Additionally, it has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.
实验室实验的优点和局限性
One of the main advantages of using 5-{3-Chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments is its potent anti-cancer properties. It has been shown to be effective against a wide range of cancer cell lines and can induce apoptosis in cancer cells. Additionally, it has been shown to have a low toxicity profile and does not appear to have any significant side effects.
One of the limitations of using this compound in lab experiments is its relatively high cost. Additionally, its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
未来方向
There are a number of future directions for research on 5-{3-Chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One area of research is in the development of new cancer treatments. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, it has been shown to inhibit the growth of cancer cells and prevent the formation of new blood vessels in tumors.
Another area of research is in the development of new treatments for diabetes. Studies have shown that this compound can improve insulin sensitivity and reduce blood glucose levels in diabetic animals. Additionally, it has been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of diabetes.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. It has been studied extensively for its potential use in cancer treatment, diabetes treatment, and other areas of research. While its mechanism of action is not fully understood, studies have shown that it has potent anti-cancer properties and can improve insulin sensitivity and reduce inflammation and oxidative stress. There are a number of future directions for research on this compound, particularly in the development of new cancer and diabetes treatments.
合成方法
The synthesis of 5-{3-Chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves a multi-step process that includes the reaction of 2-fluorobenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting compound with chloroacetic acid and sodium hydroxide. The final step involves the reaction of the resulting compound with 3-fluorobenzyl bromide and potassium carbonate. This synthesis method has been reported to yield high purity and high yield of the final product.
属性
分子式 |
C26H20ClF2NO4S |
|---|---|
分子量 |
516 g/mol |
IUPAC 名称 |
(5Z)-5-[[3-chloro-5-ethoxy-4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-3-[(2-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C26H20ClF2NO4S/c1-2-33-22-12-17(11-20(27)24(22)34-15-16-6-5-8-19(28)10-16)13-23-25(31)30(26(32)35-23)14-18-7-3-4-9-21(18)29/h3-13H,2,14-15H2,1H3/b23-13- |
InChI 键 |
GTQAIOLZWZTYDZ-QRVIBDJDSA-N |
手性 SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=CC=C3F)Cl)OCC4=CC(=CC=C4)F |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3F)Cl)OCC4=CC(=CC=C4)F |
规范 SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3F)Cl)OCC4=CC(=CC=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 2-[(5E)-5-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306238.png)
![(2-bromo-4-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B306239.png)
![Ethyl 2-{5-[4-(allyloxy)-2-bromo-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306241.png)
![ethyl 2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306242.png)
![ethyl 2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B306244.png)
![ethyl 2-{(5E)-5-[3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306246.png)
![3-(5-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B306247.png)
![ethyl 2-{(5E)-2,4-dioxo-5-[4-(pyrrolidin-1-yl)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306248.png)
![ethyl 2-[(5E)-2,4-dioxo-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306249.png)
![5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B306253.png)
![4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306254.png)
![(5Z)-3-benzyl-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306257.png)
